molecular formula C8H18N2 B1489433 1-Methyl-3-(propan-2-yl)piperazine CAS No. 1248907-64-3

1-Methyl-3-(propan-2-yl)piperazine

Cat. No. B1489433
CAS RN: 1248907-64-3
M. Wt: 142.24 g/mol
InChI Key: AWEMTXATTGFXPG-UHFFFAOYSA-N
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Description

1-Methyl-3-(propan-2-yl)piperazine is a chemical compound with the molecular formula C8H18N2 . It is a derivative of piperazine, a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-(propan-2-yl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. One of the nitrogen atoms is substituted with a methyl group (CH3), and the other nitrogen atom is substituted with an isopropyl group (CH(CH3)2) .


Chemical Reactions Analysis

Piperazine derivatives, including 1-Methyl-3-(propan-2-yl)piperazine, are involved in various chemical reactions. These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-Methyl-3-(propan-2-yl)piperazine has a predicted density of 0.858±0.06 g/cm3 and a predicted boiling point of 180.1±8.0 °C .

Scientific Research Applications

Role in Drug Synthesis

The piperazine moiety, which includes 1-Methyl-3-(propan-2-yl)piperazine, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Impact on Physicochemical Properties

Piperazine is among the most frequently used heterocycles in biologically active compounds . It is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .

Precursor in Organic Synthesis

1-Methyl-3-(propan-2-yl)piperazine is used as a precursor in organic synthesis for the preparation of furan-2-carboxylic acid [3- (4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride .

Role in Propargylamine Synthesis

Propargylamines are a class of compounds with many pharmaceutical and biological properties . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Antibacterial Activity

Some newly synthesized compounds containing piperazine were screened for their antibacterial activity against Gram-negative (Escherichia coli ATCC 8739) and Gram-positive (Staphylococcus aureus ATCC 25923) microorganisms .

Role in Neurodegenerative Disorders

Rasagiline and selegiline, which contain the propargyl moiety, are found to be effective for the treatment of Parkinson’s disease . The neuroprotective effects of rasagiline were found to be dependent on the propargyl moiety and independent of MAO-B inhibition .

Mechanism of Action

While the specific mechanism of action for 1-Methyl-3-(propan-2-yl)piperazine is not mentioned in the search results, it’s worth noting that piperazine, a related compound, is a GABA receptor agonist .

Safety and Hazards

While specific safety and hazard information for 1-Methyl-3-(propan-2-yl)piperazine was not found, it’s important to handle all chemical substances with care. Always use personal protective equipment, work in a well-ventilated area, and avoid contact with skin and eyes .

Future Directions

The future directions of research on 1-Methyl-3-(propan-2-yl)piperazine and related compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

properties

IUPAC Name

1-methyl-3-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)8-6-10(3)5-4-9-8/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEMTXATTGFXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(propan-2-yl)piperazine

CAS RN

1248907-64-3
Record name 1-methyl-3-(propan-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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